Methyl 2,3,4,5-tetrafluorobenzoate
Overview
Description
Methyl 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,5-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. For instance, fluorination reactions can be carried out using ionic liquids, fluoride sources, and solid base catalysts at temperatures ranging from 20°C to 150°C for 1 to 15 hours . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrafluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiols in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Substituted fluorobenzoates.
Reduction: 2,3,4,5-tetrafluorobenzyl alcohol.
Hydrolysis: 2,3,4,5-tetrafluorobenzoic acid.
Scientific Research Applications
Methyl 2,3,4,5-tetrafluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability
Mechanism of Action
The mechanism of action of methyl 2,3,4,5-tetrafluorobenzoate is largely dependent on its chemical structure. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,3,4,5-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:
- Methyl 2,3,4,6-tetrafluorobenzoate
- Methyl 2,3,5,6-tetrafluorobenzoate
- Methyl pentafluorobenzoate
Uniqueness
The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s specific substitution pattern also influences its physical properties, such as melting point and solubility, which can be advantageous in various applications .
Properties
IUPAC Name |
methyl 2,3,4,5-tetrafluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQYZYOSFAUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344996 | |
Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-42-2 | |
Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2,3,4,5-tetrafluorobenzoate in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?
A1: this compound serves as the starting material in a multi-step synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [] This suggests that the molecule's structure allows for specific chemical transformations, making it a valuable precursor in organic synthesis. The presence of the methyl ester group and the four fluorine atoms provides opportunities for selective chemical reactions to introduce the desired chlorine atom and modify the carboxylic acid functionality.
Q2: What analytical techniques were employed to characterize the synthesized 4-chloro-2,3,5-trifluorobenzoic acid, and how do they relate back to this compound?
A2: The newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was characterized using FTIR, NMR, MS, and elemental analysis. [] These techniques help confirm the successful transformation of this compound into the target compound by:
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